molecular formula C6H12N2 B11728012 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine CAS No. 791581-94-7

3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine

Cat. No.: B11728012
CAS No.: 791581-94-7
M. Wt: 112.17 g/mol
InChI Key: MNDNHUQXXUMNKO-UHFFFAOYSA-N
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Description

3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine is a nitrogen-containing heterocyclic compound. This compound is characterized by its bicyclic structure, which includes a three-membered ring fused to a five-membered ring. The presence of the nitrogen atom in the ring system makes it an important scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine can be achieved through various methods. One common approach involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. For example, the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate yields bromoacetate, which can then be converted to alpha-diazoacetate. This intermediate undergoes intramolecular cyclopropanation in the presence of a ruthenium (II) catalyst to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted bicyclic compounds.

Scientific Research Applications

3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is similar in structure but has two additional methyl groups.

    3-Azaspiro[bicyclo[3.1.0]hexane-2,5-dione]: Another structurally related compound with a spirocyclic system.

Uniqueness

3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

791581-94-7

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

3-methyl-3-azabicyclo[3.1.0]hexan-1-amine

InChI

InChI=1S/C6H12N2/c1-8-3-5-2-6(5,7)4-8/h5H,2-4,7H2,1H3

InChI Key

MNDNHUQXXUMNKO-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC2(C1)N

Origin of Product

United States

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